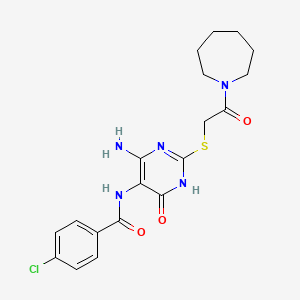

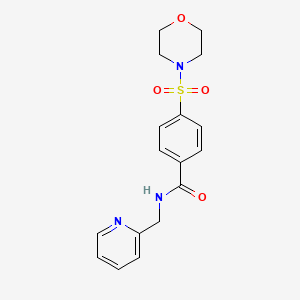

N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

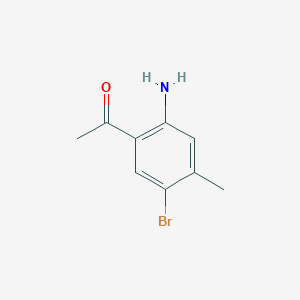

This compound is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a pyrimidine ring, and an amide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The azepane ring is a seven-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms. The amide group (-CONH2) is a common functional group in organic chemistry .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the amide group suggests that it could undergo reactions such as hydrolysis or condensation. The pyrimidine ring could potentially undergo reactions such as substitution or addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the amide group could influence its solubility in water, while the size and shape of the molecule could influence its melting point and boiling point .Applications De Recherche Scientifique

Serotonin-3 Receptor Antagonists Development

A study highlighted the synthesis and evaluation of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which include structural motifs similar to the specified chemical compound. These derivatives were assessed for their serotonin-3 (5-HT3) receptor antagonistic activity, revealing potent effects against the von Bezold-Jarisch reflex in rats. Some derivatives demonstrated significant 5-HT3 receptor antagonistic activity without binding affinity to the 5-HT4 receptor, suggesting their potential in therapeutic applications targeting specific serotonin receptors (Harada et al., 1995).

Cytotoxic Activity and Quantum Chemical Calculations

Another study focused on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These new compounds were characterized through spectroscopic methods and subjected to quantum chemical calculations to determine their molecular properties. Moreover, their cytotoxic activities were tested against human liver and breast cancerous cell lines, highlighting their potential in cancer therapy research (Kökbudak et al., 2020).

Anticonvulsant Activity Evaluation

Research on aryl-substituted urea and thiourea derivatives, prepared from amino(di)azines, explored their potential as antiepileptics. The study found that only specific derivatives exhibited adequate anticonvulsant effects, offering insights into the structural requirements for anticonvulsant activity and the potential development of new therapeutic agents (Heinisch et al., 1997).

Antileishmania Activity and Molecular Docking

The synthesis of 3,4-dihydropyrimidin-2(1H)-(thio)one derivatives using an amino acid ionic liquid as a catalyst demonstrated significant antileishmanial activity against extracellular promastigotes. Molecular docking studies further supported the bioactivity findings, providing a foundation for the development of antileishmanial agents (Rode et al., 2021).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

A study on classical antifolates, including compounds structurally related to the chemical compound of interest, designed and synthesized derivatives as antitumor agents. These compounds were evaluated as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with findings indicating potent inhibitory activity against both enzymes and several human tumor cell lines (Gangjee et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

N-[4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O3S/c20-13-7-5-12(6-8-13)17(27)22-15-16(21)23-19(24-18(15)28)29-11-14(26)25-9-3-1-2-4-10-25/h5-8H,1-4,9-11H2,(H,22,27)(H3,21,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNYRMQDOUWVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)

![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)

![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)